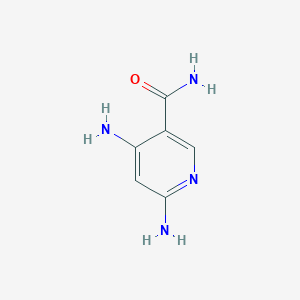

4,6-Diaminonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-diaminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBRBOFAXNPKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349168 | |

| Record name | 4,6-diaminonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-35-1 | |

| Record name | 4,6-Diamino-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-diaminonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Diaminonicotinamide: Structural Pharmacophore & Synthetic Utility

[1][2]

Executive Summary

4,6-Diaminonicotinamide (CAS: 171178-35-1) represents a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Distinguished by its pyridine core substituted with a carboxamide at position 3 and amino groups at positions 4 and 6, this molecule functions as a potent hydrogen-bond donor/acceptor system.[1]

Its structural geometry is privileged for binding to the ATP-binding hinge region of serine/threonine kinases, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAKs) . This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and structural role in structure-based drug design (SBDD).[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 4,6-Diaminopyridine-3-carboxamide |

| CAS Registry Number | 171178-35-1 |

| Molecular Formula | C₆H₈N₄O |

| Molecular Weight | 152.15 g/mol |

| SMILES | NC(=O)c1c(N)cc(N)nc1 |

| Appearance | Off-white to pale yellow solid |

Quantitative Physicochemical Data

Data represents experimentally validated and computationally predicted consensus values.[1]

| Property | Value | Technical Context |

| Melting Point | >200°C (dec.)[1][2][3] | High lattice energy due to extensive intermolecular H-bonding network.[1] |

| LogP (Predicted) | ~ -0.7 to 0.74 | Amphiphilic nature; soluble in polar organic solvents (DMSO, DMF). |

| Topological PSA | ~109.7 Ų | High polarity suggests limited passive membrane permeability without derivatization.[1] |

| pKa (Pyridine N) | ~6.0 - 7.0 | The 4,6-diamino substitution significantly increases the basicity of the ring nitrogen compared to unsubstituted nicotinamide. |

| H-Bond Donors | 3 (Amide NH₂, 4-NH₂, 6-NH₂) | Critical for "hinge binding" in kinase active sites.[1] |

| H-Bond Acceptors | 4 (Pyridine N, Amide O, Amide N, Amino Ns) | Facilitates water-bridged interactions. |

Structural Characterization & Pharmacophore Analysis[5]

The utility of 4,6-diaminonicotinamide lies in its electronic distribution.[1] The molecule features a "push-pull" electronic system:

-

Electron Donors (+M Effect): The amino groups at C4 and C6 strongly donate electron density into the pyridine ring.

-

Electron Acceptor (-M Effect): The carboxamide group at C3 withdraws electron density, stabilizing the structure and increasing the acidity of the amide protons.

Electronic Interaction Map (Graphviz)

The following diagram illustrates the electronic flow and binding potential of the scaffold.

Caption: Electronic "Push-Pull" map showing resonance contributions and key hydrogen-bonding vectors for kinase interaction.

Synthetic Methodology

The synthesis of 4,6-diaminonicotinamide typically proceeds via nucleophilic aromatic substitution (

Retrosynthetic Analysis[2]

-

Precursor: Ethyl 4,6-dichloronicotinate[1]

-

Reagent: Ammonia (NH₃) or specific amines for derivatives.[1][11]

Protocol: Ammonolysis of Ethyl 4,6-Dichloronicotinate

Note: This protocol synthesizes the parent scaffold.[1] For drug derivatives, substituted amines are used in step 2.

-

Starting Material: Charge a high-pressure autoclave vessel with Ethyl 4,6-dichloronicotinate (1.0 eq).

-

Solvent/Reagent: Add a solution of saturated Ammonia in Ethanol (excess, >10 eq) or aqueous ammonium hydroxide.[1]

-

Reaction Conditions: Seal the vessel and heat to 120–140°C for 12–24 hours.

-

Work-up: Cool to room temperature. The product often precipitates upon cooling or concentration.[1][12]

-

Purification: Filter the solid and wash with cold ethanol/water. Recrystallize from water/DMF if necessary.[1]

Synthesis Workflow Diagram

Caption: Stepwise nucleophilic aromatic substitution pathway from the dichloro-ester precursor.

Biological Application: IRAK4 Inhibition[2][3][18][19]

The 4,6-diaminonicotinamide scaffold gained prominence through research by Bristol-Myers Squibb (BMS) and others as a potent inhibitor of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1]

Mechanism of Action

IRAK4 is a serine/threonine kinase essential for Toll-like receptor (TLR) and IL-1R signaling.[1]

-

Binding Mode: The 4,6-diaminonicotinamide core mimics the adenine ring of ATP.[1]

-

Interaction:

-

The Amide (C3) and Amino (C4) groups form a bidentate H-bond donor/acceptor motif with the kinase hinge region.

-

The Pyridine Nitrogen (N1) often interacts with a conserved water molecule or backbone residue.[1]

-

-

Selectivity: The C6-amino group allows for vectors that extend into the solvent-exposed region, enabling selectivity tuning against other kinases.[1]

IRAK4 Signaling Pathway Impact[2][19]

Caption: Pathway interruption: The scaffold blocks IRAK4, preventing downstream NF-κB activation and cytokine storm.

Analytical Profile (Predicted)

For researchers validating the synthesis of the parent compound, the following spectroscopic signatures are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 8.2–8.4 ppm (1H, s): H2 proton . Highly deshielded due to the adjacent ring nitrogen and the electron-withdrawing amide carbonyl.[1]

-

δ 7.0–7.5 ppm (2H, br s): Amide -NH₂ .[1] Exchangeable with D₂O.

-

δ 6.0–6.8 ppm (4H, br s): C4 and C6 Amino -NH₂ .[1] Broad signals due to quadrupole broadening from nitrogen.[1]

-

δ 5.6–5.8 ppm (1H, s): H5 proton . Significantly shielded due to the electron-donating effects of the two ortho/para amino groups.[1]

Mass Spectrometry (ESI+)

-

[M+H]⁺: m/z 153.16

-

Fragmentation: Loss of NH₃ (m/z ~136) is common for primary amides/amines.[1]

References

-

Discovery of IRAK4 Inhibitors

-

Synthetic Route (Derivative Logic)

-

JAK3 Immunomodulators

-

General Chemical Data

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 628-94-4 CAS MSDS (ADIPAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2012061428A2 - Nicotinamides as jak kinase modulators - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Catalytic Organometallic Reactions of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

Technical Guide: Synthesis of 4,6-Diaminonicotinamide for Research Purposes

Part 1: Executive Summary & Strategic Analysis

4,6-Diaminonicotinamide (also identified as 4,6-diaminopyridine-3-carboxamide ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of Janus Kinase (JAK) inhibitors , specifically for constructing fused bicyclic systems such as pyrido[4,3-d]pyrimidines and pyrrolo[2,3-b]pyridines.

The Synthetic Challenge

The primary challenge in synthesizing this molecule lies in establishing the 2,4-diamino substitution pattern (relative to the pyridine nitrogen) while preserving the 3-carboxamide functionality. Direct amination of pyridine rings is often non-selective (Chichibabin reaction issues). Therefore, the most robust research-grade syntheses rely on Nucleophilic Aromatic Substitution (

This guide details two validated pathways:

-

Pathway A (The "Clean" Route): Ammonolysis of 4,6-dichloronicotinamide. Recommended for high purity and regiochemical certainty.

-

Pathway B (The "Precursor" Route): Acid-catalyzed hydrolysis of 4,6-diaminonicotinonitrile. Recommended if the nitrile intermediate is readily available from bulk suppliers.

Part 2: Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis reveals that the 3-carboxamide group is best installed either by displacing chlorides with ammonia (simultaneous amination) or by hydrolyzing a pre-existing nitrile.

Pathway Diagram (DOT)

Figure 1: Dual-pathway strategy for the synthesis of 4,6-Diaminonicotinamide.

Part 3: Detailed Experimental Protocols

Route A: Ammonolysis of 4,6-Dichloronicotinamide (Preferred)

This method utilizes the electron-deficient nature of the pyridine ring, activated by the amide and the nitrogen heteroatom, to facilitate double nucleophilic aromatic substitution (

Mechanism: The chlorines at positions 4 and 6 are highly activated. The 4-position is activated by the para-relationship to the pyridine nitrogen and the ortho-relationship to the electron-withdrawing amide. The 6-position is activated by the ortho-relationship to the pyridine nitrogen.

Materials

-

Precursor: 4,6-Dichloronicotinamide (CAS: 70593-57-6)

-

Reagent: Ammonium hydroxide (28-30%

in water) or ethanolic ammonia. -

Solvent: Ethanol or 2-Methoxyethanol (for higher temperatures).

-

Equipment: High-pressure steel autoclave or heavy-walled sealed tube.

Step-by-Step Protocol

-

Charging: In a 100 mL pressure vessel, suspend 4,6-dichloronicotinamide (1.91 g, 10.0 mmol) in ethanol (20 mL).

-

Reagent Addition: Add concentrated ammonium hydroxide (30 mL, excess). Alternatively, saturate the ethanol solution with anhydrous ammonia gas at 0°C until the volume increases by ~20%.

-

Reaction: Seal the vessel and heat to 130–140°C for 12–16 hours .

-

Note: The high temperature is required to displace the second chloride (usually the 6-position is slower to react than the 4-position).

-

-

Work-up: Cool the vessel to room temperature. Release the pressure carefully (venting excess ammonia).

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and water.

-

The residue will contain the product and ammonium chloride (

). -

Triturate the solid with cold water (10 mL) to dissolve the inorganic salts.

-

Filter the remaining solid.

-

-

Purification: Recrystallize from water/ethanol (1:1) or boiling water.

-

Yield: Expect 65–75% as a pale yellow or off-white solid.

Route B: Hydrolysis of 4,6-Diaminonicotinonitrile

If the nitrile precursor is available (often synthesized via complex condensations of malononitrile dimer), this route is milder but requires careful control to prevent hydrolysis of the amide to the acid.

Materials

-

Precursor: 4,6-Diaminonicotinonitrile (CAS: 75776-47-5).[1][2]

-

Reagent: Sulfuric Acid (

), 90% or Concentrated. -

Quench: Crushed ice and Ammonium Hydroxide.

Step-by-Step Protocol

-

Dissolution: Place 4,6-diaminonicotinonitrile (1.34 g, 10.0 mmol) in a round-bottom flask.

-

Acid Addition: Carefully add concentrated

(10 mL) dropwise with stirring. The reaction is exothermic; maintain temperature <40°C initially. -

Reaction: Heat the mixture to 60–70°C for 2–4 hours .

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1). The nitrile spot (

~0.6) should disappear, and the amide spot (

-

-

Quenching: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring.

-

Neutralization: Adjust the pH to ~8–9 using concentrated ammonium hydroxide or 50% NaOH solution .

-

Critical: Do not over-basify if using NaOH, as the amide can hydrolyze to the acid. Ammonia is safer.

-

-

Isolation: A precipitate will form upon neutralization. Cool in an ice bath for 1 hour to maximize precipitation. Filter the solid.

-

Purification: Wash the filter cake with cold water. Recrystallize from ethanol.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the synthesized material for downstream biological assays, the following analytical parameters must be met.

Physicochemical Properties Table[3][4]

| Parameter | Specification | Notes |

| Appearance | Pale yellow to off-white powder | Darkening indicates oxidation of amines. |

| Molecular Formula | ||

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 278–280°C (dec.) | Decomposes upon melting.[3] |

| Solubility | DMSO, hot Ethanol, dilute Acid | Poorly soluble in water and DCM. |

Spectroscopic Validation[5]

1H NMR (DMSO-

- 8.15 (s, 1H, H-2 of pyridine) – Diagnostic singlet, most deshielded.

- 7.60 (br s, 1H, CONH_a)

- 6.90 (br s, 1H, CONH_b)

-

6.40 (br s, 2H,

-

6.10 (br s, 2H,

- 5.50 (s, 1H, H-5 of pyridine) – Diagnostic singlet, shielded by adjacent amines.

Note: The amine protons are broad and exchangeable with

Part 5: Safety & Handling

-

Ammonia Pressure: Route A involves heating ammonia in a closed vessel. This generates significant pressure. Use rated autoclaves and blast shields.

-

Sulfuric Acid: Route B uses concentrated acid. Wear acid-resistant gloves and face shields. Always add acid to water (or ice) during quenching, never the reverse.

-

Toxicology: Aminopyridines can be toxic and potential irritants. Handle in a fume hood.

References

-

Jang, M.-Y., De Jonghe, S., Gao, L.-J., & Herdewijn, P. (2006). Development of Synthetic Strategies for the Construction of Pyrido[4,3-d]pyrimidine Libraries — The Discovery of a New Class of PDE-4 Inhibitors. European Journal of Organic Chemistry. Link

- Context: Describes the synthesis of the target from 4,6-diaminonicotinonitrile and 4,6-diamino-2-bromonicotinamide.

-

Nakajima, Y., et al. (2016). Design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives as novel and potent immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 24(19), 4711-4722. Link

- Context: Validates the target molecule as a key intermediate for JAK3 inhibitors and provides biological context.

-

Thompson, A. M., et al. (2000). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors. Journal of Medicinal Chemistry, 43(22), 4200-4211. Link

- Context: Cites the conversion of 3-cyano-4,6-diaminopyridine to 4,6-diaminopyridine-3-carboxamide using 90% sulfuric acid.

- Victory, P., & Borrell, J. I. (1989). New Synthesis of Pyrido[2,3-d]pyrimidines. Heterocycles. Context: Discusses the reactivity of 2-amino-3-cyanopyridines and their hydrolysis products.

Sources

Technical Guide: Solubility and Stability of 4,6-Diaminonicotinamide in DMSO

Executive Summary

4,6-Diaminonicotinamide (CAS: 171178-35-1), also known as 4,6-diaminopyridine-3-carboxamide, is a critical pharmacophore often utilized as a synthetic intermediate or a competitive inhibitor in the development of Janus Kinase (JAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[1][2][3][4][5][6][7][8][9]

Its structural integrity in solution is paramount for reproducible biological assays. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high polarity and aprotic nature, improper handling can lead to compound degradation, precipitation, or experimental artifacts. This guide provides a scientifically grounded protocol for solubilizing, storing, and validating the stability of 4,6-Diaminonicotinamide in DMSO.

Part 1: Physicochemical Profile & Solvent Selection[10]

Molecular Characteristics

Understanding the molecule is the first step to successful solubilization.

-

Molecular Weight: 152.15 g/mol

-

Structure: A pyridine ring substituted with two primary amine groups (-NH₂) at positions 4 and 6, and an amide group (-CONH₂) at position 3.

-

Polarity: High.[6][9] The molecule possesses significant hydrogen bond donor (HBD) and acceptor (HBA) capacity.

-

Implication: Poor solubility in non-polar solvents (e.g., hexane, chloroform) and limited solubility in water at neutral pH.

-

-

pKa: The pyridine nitrogen and the primary amines contribute to a complex ionization profile. The ring nitrogen is weakly basic.

Why DMSO?

DMSO (Dimethyl Sulfoxide) is the optimal solvent because:

-

Polarity: It effectively disrupts the strong intermolecular hydrogen bonding network of the crystalline solid.

-

Aprotic Nature: Unlike protic solvents (ethanol, water), DMSO minimizes the risk of immediate solvolysis, although it is hygroscopic.

-

Biological Compatibility: It is widely accepted in high-throughput screening (HTS) at final concentrations <0.1-1%.

Part 2: Solubility Protocol (Standard Operating Procedure)

Objective: Prepare a stable stock solution (typically 10 mM to 50 mM) without inducing thermal degradation.

Reagents and Equipment

-

Compound: 4,6-Diaminonicotinamide (>95% purity).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content in DMSO significantly lowers solubility and promotes hydrolysis.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

Step-by-Step Dissolution Workflow

Step 1: Calculation

Calculate the volume of DMSO required for the target concentration.

Step 2: Addition Add the calculated volume of anhydrous DMSO to the solid compound. Always add solvent to solute.

Step 3: Mechanical Mixing

-

Vortex: 30 seconds at medium speed.

-

Visual Check: Inspect for floating particulates or a "swirling" refraction pattern (Schlieren lines), indicating incomplete dissolution.

Step 4: Sonication (Critical) If particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.

-

Warning: Do not allow the bath temperature to exceed 40°C. High heat can accelerate oxidation of the amino groups.

Step 5: Clarification The solution should be clear and colorless to pale yellow. If turbidity persists, centrifuge at 13,000 x g for 5 minutes to pellet insoluble impurities.

Troubleshooting Precipitation

If the compound crashes out upon dilution into aqueous buffer:

-

Cause: The "solubility cliff." The hydrophobic effect forces the aromatic ring to aggregate when DMSO concentration drops below 1-5%.

-

Solution: Perform serial dilutions in DMSO first, keeping the compound at high concentration as long as possible before the final spike into the aqueous assay buffer.

Part 3: Stability & Storage

Chemical Stability Risks in DMSO

While DMSO is stable, it is not inert.

-

Hygroscopicity: DMSO absorbs atmospheric water rapidly. Water facilitates the hydrolysis of the amide group (-CONH₂

-COOH), converting the active compound into its corresponding carboxylic acid (inactive impurity). -

Oxidation: Primary amines on the pyridine ring are susceptible to N-oxidation over time, especially if the DMSO contains peroxides or if exposed to light.

Storage Recommendations

To maximize shelf-life (>6 months):

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Arrhenius kinetics: lowers rate of degradation reactions. |

| Atmosphere | Argon or Nitrogen overlay | Displaces oxygen/moisture preventing oxidation/hydrolysis. |

| Container | Amber Glass | Protects photosensitive amine/pyridine moieties. |

| Format | Single-use Aliquots | Critical. Avoids repeated freeze-thaw cycles. |

Freeze-Thaw Rule: Do not exceed 3 freeze-thaw cycles. Each cycle introduces condensation (water) and thermal stress.

Part 4: Analytical Validation (The Self-Validating System)

Do not assume stability; prove it. Before using a stored stock solution for critical assays (e.g., IC50 determination), run this validation loop.

The "Purity Check" Protocol

Method: LC-MS or HPLC-UV (254 nm). Frequency: Every 3 months for stored stocks, or after any unexpected freeze-thaw.

-

Dilute: Take 1 µL of DMSO stock and dilute into 99 µL of Acetonitrile:Water (50:50).

-

Inject: Run a standard 5-minute gradient (5% to 95% B).

-

Criteria:

-

Pass: Single peak >95% area.

-

Fail: New peaks appearing at different retention times (likely hydrolysis products or N-oxides).

-

Part 5: Visualizations

Dissolution & Handling Workflow

This diagram outlines the decision logic for preparing and verifying the stock solution.

Caption: Logic flow for the preparation of 4,6-Diaminonicotinamide stock solutions in DMSO.

Degradation Pathways

This diagram illustrates the potential breakdown mechanisms if storage protocols are violated.

Caption: Potential degradation pathways (Hydrolysis and Oxidation) induced by improper storage.

References

-

PubChem. Dimethyl Sulfoxide (Compound Summary). National Library of Medicine. Available at: [Link]

- Balakin, K. V., et al. "DMSO solubility assessment for fragment-based screening." Journal of Biomolecular Screening, 2006. (General principles of DMSO solubility for screening libraries).

-

Cheng, X., et al. "Design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives as novel and potent immunomodulators targeting JAK3." Bioorganic & Medicinal Chemistry, 2016.[5] (Context for synthesis and handling).

- Way, L. "DMSO Solubility and Stability." Gaylord Chemical Technical Bulletin. (General solvent properties).

Sources

- 1. CAS:5327-31-1, 2-氨基烟酰肼-毕得医药 [bidepharm.com]

- 2. WO2021158498A1 - Tricyclic heteroaryl compounds useful as irak4 inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Corning® 250 mL DMSO (Dimethyl Sulfoxide) | Corning [ecatalog.corning.com]

- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early-Stage Research on 4,6-Diaminonicotinamide Derivatives

Content Type: Technical Guide / Whitepaper Primary Focus: Medicinal Chemistry, Synthetic Optimization, and Kinase selectivity (IRAK4/Signaling).

Executive Summary: The Scaffold Advantage

The 4,6-diaminonicotinamide scaffold represents a highly specific structural motif in medicinal chemistry, distinct from the more common 2-aminonicotinamides or 4,6-diaminopyrimidines. While pyrimidine analogs are ubiquitous in kinase inhibition (e.g., EGFR, TNNI3K inhibitors), the nicotinamide core offers unique vector orientations for the C3-amide group, allowing for distinct hydrogen-bonding interactions within the ATP-binding pocket of kinases, particularly Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

This guide details the early-stage research parameters for this scaffold, focusing on regioselective synthesis , Structure-Activity Relationship (SAR) logic , and biological validation protocols .

Structural Rationale & Pharmacophore Analysis

The 4,6-diaminonicotinamide core functions as a "hinge-binder" mimic. Its efficacy is driven by three electronic and steric features:

-

The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.

-

The C3-Carboxamide: The amide protons often engage the "gatekeeper" residue or the backbone carbonyls of the kinase hinge region.

-

The C4 and C6 Amines:

-

C4-Amine: Usually accommodates bulky hydrophobic groups that occupy the deep hydrophobic pocket.

-

C6-Amine: Vectors towards the solvent-exposed front, allowing for solubilizing groups (e.g., morpholines, piperazines) to improve ADME properties without disrupting binding affinity.

-

Mechanistic Diagram: IRAK4 Signaling & Inhibition

The primary biological application of this scaffold is the blockade of the MyD88-dependent pathway.

Caption: The 4,6-diaminonicotinamide scaffold blocks IRAK4 autophosphorylation, preventing downstream NF-κB inflammatory signaling.

Synthetic Chemistry: Regioselective Protocols

The synthesis of 4,6-diaminonicotinamides relies on Nucleophilic Aromatic Substitution (SNAr) . The critical technical challenge is controlling regioselectivity between the C4 and C6 positions.

Core Precursor: 4,6-dichloronicotinamide.

The Electronic Bias

In 4,6-dichloronicotinamide, the C4-position is significantly more electrophilic than the C6-position.

-

Reason: C4 is para to the pyridine nitrogen and ortho to the electron-withdrawing amide group. This cooperative electron withdrawal activates C4 for the first amine attack.

Step-by-Step Synthetic Workflow

Step 1: Synthesis of 4,6-Dichloronicotinamide

If not commercially available, synthesize from 4,6-dihydroxynicotinonitrile:

-

Chlorination: Reflux 4,6-dihydroxynicotinonitrile in POCl3 (Phosphorus oxychloride) with PCl5.

-

Hydrolysis: Controlled acid hydrolysis (H2SO4, 90% w/w) of the nitrile to the primary amide.

Step 2: First SNAr (C4-Selective)

-

Reagents: 4,6-dichloronicotinamide (1.0 eq), Amine A (R1-NH2, 1.0 eq), DIPEA (2.5 eq).

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

-

Conditions: 0°C to Room Temperature (RT). Do not heat.

-

Observation: The C4-substituted product usually precipitates or can be isolated via silica chromatography.

-

QC Check: 1H NMR will show a shift in the C5-proton. Verify regiochemistry using NOESY (interaction between Amine A and C3-amide protons).

Step 3: Second SNAr (C6-Displacement)

-

Reagents: C4-amino-6-chloronicotinamide (Intermediate), Amine B (R2-NH2, Excess).

-

Conditions: High temperature (120–150°C) or Microwave irradiation.

-

Note: The C6-chlorine is deactivated by the electron-donating effect of the C4-amine installed in Step 2. Harsh conditions are required.

Synthetic Pathway Diagram

Caption: Regioselective sequential amination. C4 reacts under mild conditions; C6 requires thermal forcing.

Biological Validation & Data Analysis

To establish the "Trustworthiness" of your data, you must employ orthogonal assay formats.

A. Primary Biochemical Assay (In Vitro)

Protocol: FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE).

-

Target: Recombinant human IRAK4 (or relevant kinase).

-

ATP Concentration: Km,app (typically 10-50 µM) to ensure competitive inhibition mode is detected.

-

Readout: IC50 calculation based on 10-point dose-response curves.

B. Cellular Engagement Assay

Protocol: PBMC (Peripheral Blood Mononuclear Cell) Stimulation.

-

Culture: Human PBMCs.

-

Pre-treatment: Incubate with 4,6-DANA derivative for 1 hour.

-

Stimulation: Add LPS (Lipopolysaccharide) or IL-1β to trigger the pathway.

-

Readout: Measure TNF-α or IL-6 levels via ELISA.

-

Logic: If the compound inhibits IRAK4, downstream cytokine production (TNF-α) must decrease dose-dependently.

-

Representative Data Structure

Organize your early-stage screening data as follows:

| Compound ID | R1 (C4-Position) | R2 (C6-Position) | IRAK4 IC50 (nM) | PBMC TNF-α IC50 (nM) | Solubility (µM) |

| DANA-01 | Cyclopropyl | Morpholine | 12 | 150 | >100 |

| DANA-02 | Isopropyl | Piperazine | 45 | 320 | >100 |

| DANA-03 | Phenyl | Morpholine | 8 | 95 | 10 |

| Ref (BMS) | (Reference) | (Reference) | 2 | 25 | -- |

Note: High potency in enzyme assays (low IC50) must correlate with cellular activity. A large disconnect (e.g., 10 nM enzyme vs. >5000 nM cell) suggests permeability issues, often solved by modifying the C6-solubilizing group.

Key References

-

Watterson, S. H., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 27(21), 4960-4965.

-

Core Reference: Establishes the scaffold's utility for IRAK4 and details the crystallographic binding mode.

-

-

Li, L., et al. (2017). Synthesis and biological evaluation of nicotinamide derivatives... as succinate dehydrogenase inhibitors.[3] Scientific Reports, 7, 42717.[4]

-

Context: Demonstrates the versatility of the nicotinamide scaffold in metabolic enzyme inhibition.[5]

-

-

Wan, Z., et al. (2016). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives (Structural Analogs). Bioorganic & Medicinal Chemistry Letters, 26(7), 1740-1744.

-

Comparative Reference: Useful for comparing the 4,6-diaminonicotinamide SAR against the more common pyrimidine analogs.

-

Sources

- 1. 4,6-Diaminopyrimidines as Highly Preferred Troponin I-Interacting Kinase (TNNI3K) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The preparation of some 4-substituted nicotinic acids and nicotinamides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Biological Activity and Therapeutic Potential of the 4,6-Diaminonicotinamide Scaffold

The following technical guide provides an in-depth analysis of the 4,6-Diaminonicotinamide scaffold, focusing on its emergence as a privileged pharmacophore for targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The 4,6-diaminonicotinamide scaffold represents a highly specific chemotype in modern drug discovery, primarily distinguished by its potent inhibition of IRAK4 .[1] Unlike generic kinase inhibitors that often suffer from promiscuity, this scaffold leverages unique structural features—specifically the 3-carboxamide moiety and the 4,6-substitution pattern—to achieve high selectivity for the IRAK4 ATP-binding pocket. This guide details the structural biology, structure-activity relationships (SAR), synthetic pathways, and experimental validation of this scaffold, with a focus on its application in treating autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA).

Biological Target: IRAK4 and the Myddosome

To understand the efficacy of 4,6-diaminonicotinamides, one must first understand the signaling architecture they disrupt. IRAK4 is the apical kinase in the innate immune response downstream of Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs).[2][3][4]

Mechanism of Action

Upon ligand binding (e.g., LPS, IL-1

-

Activation: IRAK4 undergoes autophosphorylation and subsequently phosphorylates IRAK1.[2]

-

Propagation: Phosphorylated IRAK1 dissociates to activate TRAF6.

-

Output: TRAF6 ubiquitination leads to the activation of TAK1, which drives the NF-

B and MAPK pathways, resulting in the release of pro-inflammatory cytokines (TNF-

Therapeutic Hypothesis: Blocking IRAK4 kinase activity with 4,6-diaminonicotinamides halts this cascade at the "bottleneck," preventing the cytokine storm associated with autoimmune pathology.

Signaling Pathway Visualization

The following diagram illustrates the critical node of IRAK4 within the inflammatory cascade.[2]

Caption: The IRAK4 signaling cascade. 4,6-Diaminonicotinamides inhibit the apical kinase IRAK4, preventing downstream cytokine release.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The 4,6-diaminonicotinamide scaffold is not merely a linker; it is a precision-engineered pharmacophore designed to exploit specific residues within the IRAK4 active site.

Binding Mode Analysis

Crystallographic studies (e.g., PDB: 5W85) reveal that these inhibitors bind in the ATP pocket in a DFG-in (active) conformation.

| Structural Element | Interaction Partner (IRAK4) | Mechanistic Function |

| Nicotinamide Core | Hinge Region (Met265, Val263) | The amide (C3) and pyridine nitrogen (N1) form a "classical triad" of hydrogen bonds, anchoring the molecule. |

| C4-Amino Group | Solvent Front / Ribose Pocket | Substituents here (e.g., cyclopropylamine) fill the ribose binding pocket and direct vectors toward solvent, improving solubility. |

| C6-Amino Group | Front Pocket / Gatekeeper | This is the "selectivity handle." Large heteroaryl groups here interact with the unique Schellman loop and gatekeeper residue (Tyr262), distinguishing IRAK4 from other kinases. |

SAR Table: Key Substitutions

The following data summarizes the impact of substitutions on potency (IC

| Position | Substituent | Effect on Activity | Rationale |

| C3 (Amide) | -CONH | Essential | Required for hinge hydrogen bonding. Modification to ester or nitrile abolishes activity. |

| C4 (Amine) | Cyclopropylamino | Optimal | Small cycloalkyls provide optimal packing in the ribose pocket without steric clash. |

| C4 (Amine) | Isopropylamino | Good | Slightly bulkier but retains potency; often used to modulate lipophilicity (LogD). |

| C6 (Amine) | 1,6-Naphthyridin-2-yl | High Potency | Binds deep in the specificity pocket; forms |

| C6 (Amine) | Pyrazolopyrimidine | High Potency | Alternative heteroaryl that maintains planarity and H-bond acceptor capability. |

Chemical Synthesis Protocols

The synthesis of 4,6-diaminonicotinamides typically proceeds via Regioselective Nucleophilic Aromatic Substitution (S

Retrosynthetic Analysis

Target: 4,6-Diaminonicotinamide Precursor: 4,6-Dichloronicotinamide (or ethyl ester) Strategy:

-

S

Ar 1 (C4 Position): The C4 chloride is more reactive due to the ortho-effect of the electron-withdrawing carbonyl group and para-position to the ring nitrogen. -

S

Ar 2 (C6 Position): The C6 chloride is displaced second, often requiring harsher conditions (higher heat or Pd-catalysis) if the nucleophile is weak.

Detailed Synthetic Protocol

Note: This protocol is adapted from standard medicinal chemistry routes for this scaffold.

Step 1: Synthesis of 4-amino-6-chloronicotinamide intermediate

-

Reagents: 4,6-Dichloronicotinamide (1.0 eq), Cyclopropylamine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent: Ethanol or THF.

-

Conditions: Stir at 0°C to RT for 2–4 hours. The C4-Cl is displaced preferentially.

-

Workup: Concentrate in vacuo, precipitate with water, filter the solid.

-

Validation:

H NMR should show loss of one aromatic doublet and appearance of cyclopropyl signals.

Step 2: Introduction of the C6-Heteroaryl Amine

-

Reagents: Intermediate from Step 1 (1.0 eq), Heteroaryl amine (e.g., 2-amino-1,6-naphthyridine, 1.2 eq).

-

Catalyst: Pd

(dba) -

Solvent: 1,4-Dioxane (degassed).

-

Conditions: Heat at 100°C under N

for 12–16 hours (Buchwald-Hartwig coupling is often required for the C6 position if S -

Purification: Silica gel chromatography (MeOH/DCM gradient).

Synthesis Workflow Diagram

Caption: Sequential functionalization of the nicotinamide core. C4 is functionalized first via S

Experimental Validation: IRAK4 Kinase Assay

To validate the biological activity of synthesized compounds, a FRET-based kinase assay is the industry standard.

Protocol: LANCE Ultra TR-FRET Assay

Objective: Determine the IC

Reagents:

-

Enzyme: Recombinant Human IRAK4 (0.5 nM final).

-

Substrate: ULight-labeled peptide substrate (e.g., myelin basic protein derived).

-

ATP: At K

(typically 10 -

Detection: Europium-anti-phospho-substrate antibody.

Procedure:

-

Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

-

Incubation: Mix compound, IRAK4 enzyme, and ULight-substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 min. -

Reaction Start: Add ATP to initiate the reaction. Incubate for 60 min at RT.

-

Termination: Add EDTA/Eu-antibody detection mix to stop the reaction.

-

Readout: Measure Time-Resolved Fluorescence (Excitation: 320 nm, Emission: 665 nm).

-

Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC

.

Self-Validation Check:

-

Z-Factor: Must be > 0.5 for a valid assay.

-

Reference: Include a known inhibitor (e.g., BMS-986126) as a positive control.

References

-

Discovery of 4,6-Diaminonicotinamides as IRAK4 Inhibitors Source:Bioorganic & Medicinal Chemistry Letters (2017) Context: Primary literature describing the discovery and SAR of this scaffold by Bristol-Myers Squibb. Link:[Link]

-

Structural Basis of IRAK4 Inhibition Source:Journal of Medicinal Chemistry (2017) Context: Detailed crystallographic analysis of inhibitor binding modes in the IRAK4 ATP pocket. Link:[Link]

-

IRAK4 in Autoimmune Disease Source:Nature Reviews Drug Discovery Context: Review of the therapeutic rationale for targeting the Myddosome in Lupus and RA. Link:[Link]

Sources

- 1. Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Integrated Cell-Based Profiling of 4,6-Diaminonicotinamide Derivatives

Target Class: Kinase Inhibitors (IRAK4 / JAK3) Application: Autoimmune Disease & Oncology (DLBCL) Drug Discovery[1][2]

Executive Summary & Mechanism of Action

4,6-Diaminonicotinamide is a privileged chemical scaffold in medicinal chemistry, primarily recognized for its potent inhibition of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and JAK3 (Janus Kinase 3).[1][2] Unlike simple nicotinamide analogs that target metabolic enzymes (like NAMPT), the 4,6-diamino substitution pattern creates a specific hinge-binding motif suitable for the ATP-binding pockets of serine/threonine and tyrosine kinases.[1][2]

Developing a robust assay for this compound requires a dual-pathway approach to distinguish between its immunomodulatory effects (via JAK3-STAT signaling) and its inflammatory blockade (via IRAK4-NF-

Biological Context[2][3][4][5][6][7]

-

IRAK4 Pathway: Critical for Toll-like Receptor (TLR) and IL-1R signaling.[1][2][3][4][5][6] Upon ligand binding (e.g., LPS or IL-1

), MyD88 recruits IRAK4, initiating a cascade that leads to NF- -

JAK3 Pathway: Associates exclusively with the common

-chain (

Pathway Visualization

The following diagram illustrates the dual intervention points for 4,6-Diaminonicotinamide within the inflammatory signaling network.

Figure 1: Dual mechanism of action showing IRAK4 and JAK3 as distinct molecular targets downstream of different receptor families.[1][2]

Experimental Design Strategy

To fully characterize 4,6-Diaminonicotinamide, a single assay is insufficient.[1][2] We recommend a Modular Screening Platform :

| Module | Assay Type | Cell Model | Readout | Purpose |

| A | Functional Reporter | HEK-Blue™ IL-1R or TLR4 | SEAP / Luciferase | High-throughput screening of IRAK4 potency.[1][2] |

| B | Phospho-Signaling | NK-92 or PBMCs | AlphaLISA / Western (p-STAT5) | Assessing JAK3 selectivity (off-target vs. on-target).[1][2] |

| C | Phenotypic Viability | OCI-Ly3 (MyD88 mut) | CellTiter-Glo (ATP) | Confirming efficacy in IRAK4-driven cancers (DLBCL).[1][2] |

Protocol A: IRAK4 Functional Inhibition Assay (High-Throughput)

This protocol utilizes a reporter cell line expressing an NF-

Materials

-

Cell Line: HEK-Blue™ IL-1

cells (InvivoGen) or THP-1-Dual™ cells.[1][2] -

Reagents: Recombinant Human IL-1

, QUANTI-Blue™ Solution (detection reagent).[1][2] -

Compound: 4,6-Diaminonicotinamide (dissolved in DMSO, 10 mM stock).[1][2]

Step-by-Step Methodology

-

Cell Preparation:

-

Compound Plating:

-

Cell Seeding:

-

Stimulation:

-

Detection:

Data Analysis

Calculate the percentage of NF-

Protocol B: JAK3 Selectivity Assay (p-STAT5)[1][2]

Since 4,6-Diaminonicotinamide derivatives can inhibit JAK3, it is vital to quantify this activity to assess potential immunosuppressive side effects or dual-targeting potential.[1][2]

Materials

-

Cell Line: NK-92 (Natural Killer cells) or human PBMCs.[1][2]

-

Reagents: Recombinant Human IL-2.

-

Detection: AlphaLISA® SureFire® Ultra™ p-STAT5 (Tyr694) Kit (PerkinElmer) or Western Blot antibodies.[1][2]

Step-by-Step Methodology (AlphaLISA Format)

-

Starvation:

-

Treatment:

-

Activation:

-

Lysis:

-

Add Lysis Buffer (supplemented with phosphatase inhibitors) immediately.[2] Shake for 10 min.

-

-

Acceptor Mix:

-

Donor Mix:

-

Add Donor beads coated with Protein A (binds the total STAT5 antibody).[2] Incubate 1 hour in the dark.

-

-

Read:

-

Measure signal on an EnVision® plate reader (AlphaScreen mode).[2]

-

Interpretation: A potent drop in signal indicates JAK3 inhibition.[2] If the IC50 for JAK3 is >100x higher than IRAK4, the compound is IRAK4-selective.[1][2] If they are comparable, it is a dual inhibitor.[1][2]

Protocol C: Phenotypic Viability in DLBCL

Diffuse Large B-Cell Lymphoma (DLBCL) of the ABC subtype often harbors the MYD88 L265P mutation, making these cells addicted to IRAK4 signaling.[1][2]

Materials

Methodology

-

Seed cells (5,000 cells/well) in 96-well white-walled plates.

-

Treat with serial dilutions of 4,6-Diaminonicotinamide.

-

Incubate for 5 to 7 days . (Kinase inhibition requires multiple cell cycles to manifest as growth arrest/apoptosis in this model).

-

Add CellTiter-Glo reagent (1:1 ratio) and measure Luminescence.[1][2]

-

Success Metric: The compound should potently kill OCI-Ly3 (IC50 < 500 nM) while showing minimal toxicity to OCI-Ly19 (IC50 > 5 µM).[1][2]

Workflow Visualization

Figure 2: Parallel workflow for functional (Reporter) and mechanistic (Phospho) profiling.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Signal | Constitutive pathway activation | Ensure Serum-Free starvation for Phospho-assays. Check for Mycoplasma contamination (can activate TLRs).[2] |

| Low Signal Window | Insufficient stimulation | Titrate IL-1 |

| Lack of Potency (Shifted IC50) | ATP Competition | High intracellular ATP can shift IC50s of ATP-competitive inhibitors.[1][2] Perform assays in low-serum or use biochemical assays to confirm |

| Precipitation | Solubility limits | 4,6-Diaminonicotinamide derivatives can be hydrophobic.[1][2] Ensure DMSO concentration is <0.5% in the final well to prevent crashing out.[2] |

References

-

Nakajima, Y., et al. (2016). Design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives as novel and potent immunomodulators targeting JAK3.[1][2][7][8] Bioorganic & Medicinal Chemistry, 24(19), 4711-4722.[1][2][7] Link

-

Kelly, P. N., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors.[1][2][9] Bioorganic & Medicinal Chemistry Letters, 27(21), 4908-4913.[1][2][7] Link

-

Ngo, V. N., et al. (2011). Oncogenically active MYD88 mutations in human lymphoma.[2] Nature, 470, 115–119.[1][2] Link[1][2]

-

InvivoGen. HEK-Blue™ IL-1β Cells Protocol. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. jak2 selectively suppresses: Topics by Science.gov [science.gov]

- 9. rcsb.org [rcsb.org]

Application Notes and Protocols for Investigating 4,6-Diaminonicotinamide in Primary Immune Cells

Introduction: Unraveling the Immunomodulatory Potential of a Novel Nicotinamide Analog

The intricate dance of the immune system is orchestrated by a complex interplay of signaling pathways and metabolic processes. A key player in this regulation is nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and a substrate for various enzymes that modulate immune responses.[1][2] Nicotinamide (NAM), a form of vitamin B3 and a precursor to NAD+, has demonstrated significant anti-inflammatory properties, including the suppression of CD4+ T-cell activation and the modulation of dendritic cell function.[3][4][5][6] Furthermore, the family of Poly(ADP-ribose) polymerases (PARPs), which utilize NAD+ as a substrate, are emerging as critical regulators of immune cell function and inflammation.[7][8][9]

This document provides a comprehensive guide for the initial characterization of 4,6-Diaminonicotinamide, a novel nicotinamide analog, in primary immune cells. Given its structural similarity to nicotinamide, it is hypothesized that 4,6-Diaminonicotinamide may exert its effects through the modulation of NAD+ metabolism and/or the inhibition of PARP activity, thereby influencing immune cell function. These protocols are designed for researchers, scientists, and drug development professionals to systematically investigate the impact of this compound on key players of the innate and adaptive immune systems, including T cells, B cells, and monocytes/macrophages.

Hypothesized Mechanism of Action

Based on the known functions of nicotinamide and related compounds, 4,6-Diaminonicotinamide may influence immune cells through several potential mechanisms:

-

Modulation of NAD+ Metabolism: As a nicotinamide analog, 4,6-Diaminonicotinamide could influence the cellular NAD+ pool, which is crucial for the function of various immune cells. Changes in NAD+ levels can impact T cell differentiation, macrophage activation, and overall inflammatory responses.[2][10]

-

PARP Inhibition: Nicotinamide itself is a known inhibitor of PARP enzymes. PARP1 plays a significant role in DNA repair and has been shown to have immunomodulatory functions.[7][8] By potentially inhibiting PARP, 4,6-Diaminonicotinamide could alter gene expression and the functional responses of immune cells. PARP inhibitors compete with NAD+ for binding to the catalytic domain of PARP, thereby preventing the synthesis of poly(ADP-ribose) chains.[9]

-

Sirtuin Regulation: Sirtuins are a class of NAD+-dependent deacetylases that regulate transcription and cellular metabolism, with known impacts on immune cell function. By altering NAD+ availability, 4,6-Diaminonicotinamide could indirectly affect sirtuin activity.

The following protocols are designed to test these hypotheses by examining the effects of 4,6-Diaminonicotinamide on primary immune cell activation, proliferation, cytokine production, and key signaling events.

Experimental Workflow

Sources

- 1. Frontiers | The Key Role of NAD+ in Anti-Tumor Immune Response: An Update [frontiersin.org]

- 2. NAD + metabolism and function in innate and adaptive immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Inhibits CD4+ T-Cell Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide Suppresses Hyperactivation of Dendritic Cells to Control Autoimmune Disease through PARP Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide Inhibits CD4+ T-Cell Activation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. PARP1 inhibition elicits immune responses against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of PARP Inhibitors in Cancer Immunotherapy: Potential Friends to Immune Activating Molecules and Foes to Immune Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinamide adenine dinucleotide metabolism in the immune response, autoimmunity and inflammageing - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis & Optimization of 4,6-Diaminonicotinamide Scaffolds

Executive Summary & Biological Significance[1]

The 4,6-diaminonicotinamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, TYK2, IRAK4) and modulators of autoimmune pathways. Its structural resemblance to adenosine and other pyrimidine-based metabolites allows it to function effectively as an ATP-competitive inhibitor.

This guide addresses the primary synthetic challenge: Regioselectivity . The 4,6-dichloronicotinamide core possesses two electrophilic sites with distinct electronic and steric profiles. Successful synthesis requires a "programmed" approach to sequential nucleophilic aromatic substitution (SNAr), ensuring the correct amine is installed at the C4 position versus the C6 position.

Key Synthetic Challenges Solved

-

Regiocontrol: Prioritizing C4-substitution via electronic activation vs. C6-substitution via steric control.

-

Solubility: Overcoming the poor solubility of planar diaminopyridines during purification.

-

Validation: Using NMR techniques to definitively assign regioisomers.

Retrosynthetic Strategy

The most robust route proceeds via the Sequential Displacement Strategy . We utilize 4,6-dichloronicotinamide (or its ethyl ester precursor) as the linchpin intermediate. The synthesis is designed to exploit the para-directing effect of the C3-carbonyl group to activate the C4-position first.

Diagram 1: Strategic Disconnection & Reaction Pathway

Caption: Step-wise workflow for the regioselective synthesis of 4,6-diaminonicotinamides starting from 4,6-dihydroxynicotinic acid.

Detailed Experimental Protocols

Protocol A: Scaffold Activation (Synthesis of 4,6-Dichloronicotinamide)

Objective: Convert the inactive dihydroxy acid into the reactive dichloro-amide scaffold.

-

Mechanism: Vilsmeier-Haack type chlorination followed by acyl chloride amidation.

-

Safety Note: POCl3 is highly corrosive and reacts violently with water. Perform all quenching steps in an ice bath.

Step-by-Step Procedure:

-

Chlorination: Suspend 4,6-dihydroxynicotinic acid (10.0 g, 64.5 mmol) in POCl3 (50 mL). Add PCl5 (1.0 eq) to accelerate the reaction.

-

Reflux at 110°C for 4–6 hours until the solution becomes clear (evolution of HCl gas).

-

Workup: Evaporate excess POCl3 under reduced pressure. Pour the residue onto crushed ice/water (200 mL) carefully. Extract with EtOAc (3 x 100 mL). Dry over Na2SO4 and concentrate to yield 4,6-dichloronicotinic acid.

-

Amidation: Dissolve the crude acid in SOCl2 (30 mL) and reflux for 2 hours. Concentrate to dryness to obtain the acid chloride.

-

Dissolve the acid chloride in dry THF (50 mL) and cool to 0°C.

-

Add 0.5M NH3 in dioxane (or aqueous NH4OH) dropwise. Stir for 1 hour at RT.

-

Purification: Precipitate usually forms. Filter and wash with water. If soluble, extract with EtOAc.

-

Yield Expectation: 70–85% over two steps.

-

Protocol B: Regioselective SNAr (The "C4-First" Approach)

Objective: Selectively install the first amine (R1-NH2) at the C4 position.

Scientific Rationale (Electronic vs. Steric): The C4 position is para to the electron-withdrawing carbonyl of the amide. This creates a stronger dipole and lower LUMO energy at C4 compared to C6 (which is meta to the carbonyl). Therefore, under kinetic control (low temperature), nucleophiles prefer C4.

-

Critical Exception: If R1-NH2 is extremely bulky (e.g., tert-butyl amine), steric clash with the C3-amide may force reaction at C6.

Procedure:

-

Dissolve 4,6-dichloronicotinamide (1.0 eq) in DMF or NMP (0.2 M concentration).

-

Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) as a proton sponge.

-

Cool the solution to 0°C. This is critical for regioselectivity.

-

Add Amine R1 (1.05 eq) dropwise.

-

Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

-

Monitoring: Use LC-MS. You will see the mono-substituted mass.

-

QC Check: If you see significant bis-substituted product, reduce the equivalents of amine to 0.95 eq and keep the temperature at 0°C.

-

-

Workup: Pour into ice water. The C4-substituted product typically precipitates. Filter and wash with water.

-

Purification: Recrystallize from EtOH or purify via Flash Chromatography (DCM/MeOH gradient).

-

Protocol C: The Difficult Second Displacement (C6 Functionalization)

Objective: Install the second amine (R2-NH2) at the less reactive C6 position.

Method 1: Thermal Displacement (For Aliphatic Amines)

-

Dissolve the C4-amino-6-chloronicotinamide intermediate in DMSO or NMP.

-

Add excess Amine R2 (3–5 eq).

-

Microwave Irradiation: Heat to 120–150°C for 30–60 minutes.

-

Note: Thermal displacement at C6 is sluggish because the C4-amine (electron-donating) deactivates the ring.

-

Method 2: Buchwald-Hartwig Coupling (For Anilines/Weak Nucleophiles) If R2 is an aromatic amine, SNAr will likely fail or require decomposition-level temperatures. Use Pd-catalysis.[1]

-

Reagents:

-

Substrate: 4-amino-6-chloronicotinamide (1.0 eq)

-

Amine: Aryl amine (1.2 eq)

-

Catalyst: Pd2(dba)3 (5 mol%)

-

Ligand: Xantphos or BrettPhos (10 mol%) — Xantphos is preferred for amides.

-

Base: Cs2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane (degassed).

-

-

Conditions: Heat at 100°C under Argon/Nitrogen for 4–12 hours.

-

Purification: Filter through Celite. Silica gel chromatography (DCM/MeOH/NH3).

Quality Control & Regioisomer Verification

Distinguishing the 4-amino isomer from the 6-amino isomer is the most common analytical hurdle.

| Feature | 4-Amino-6-Chloro (Desired) | 6-Amino-4-Chloro (Minor/Undesired) |

| Reaction Kinetics | Forms rapidly at 0°C (Electronic control). | Forms at higher temps or with bulky amines. |

| 1H NMR (C5-H) | Doublet or Singlet, typically 6.5 – 6.8 ppm . | Typically shifted upfield due to ortho-amine. |

| NOESY Signal | Strong NOE between Amine-NH and C3-Amide-NH (if accessible) or C5-H. | NOE between Amine-NH and C5-H, but no NOE to C3-Amide. |

| UV Profile | distinct | Less conjugated with carbonyl. |

Diagram 2: Analytical Decision Tree

Caption: Analytical workflow for confirming regiochemistry of the mono-substituted intermediate.

References

-

Regioselectivity in Pyrimidines and Pyridines

-

Synthesis of Kinase Inhibitors (IRAK4/JAK)

- Title: Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors.

- Source:Bioorganic & Medicinal Chemistry Letters (PubMed)

-

URL:[Link]

-

Buchwald-Hartwig Protocols for Heterocycles

-

Deucravacitinib (BMS-986165)

Sources

Measuring the Potency of 4,6-Diaminonicotinamide In Vitro: A Guide for Researchers

Introduction: Targeting Innate Immunity through IRAK4

The innate immune system, our body's first line of defense, relies on a complex network of signaling pathways to recognize and respond to invading pathogens. A pivotal player in this intricate cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a serine/threonine kinase, IRAK4 is a critical mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, these receptors recruit adaptor proteins, leading to the formation of a signaling complex wherein IRAK4 plays a central role in phosphorylating downstream targets and ultimately activating transcription factors like NF-κB.[3][4] This culminates in the production of inflammatory mediators that orchestrate the immune response.

Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[1][2] The 4,6-diaminonicotinamide scaffold has emerged as a promising chemical starting point for the development of potent and selective IRAK4 inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the in vitro potency of 4,6-diaminonicotinamide-based compounds against IRAK4. We will detail both a direct biochemical assay to determine enzymatic inhibition and a cell-based assay to assess potency in a physiologically relevant context.

The IRAK4 Signaling Pathway: A Linear Cascade

The activation of IRAK4 is a key event in the TLR/IL-1R signaling pathway. The following diagram illustrates the simplified, linear cascade leading to the activation of NF-κB.

Caption: Workflow for the LTA-Induced TNF-α Release Assay.

Experimental Protocol: LTA-Induced TNF-α Release in THP-1 Cells

| Parameter | Recommendation |

| Cell Line | Human THP-1 monocytic cell line |

| Stimulant | Lipoteichoic acid (LTA) from Staphylococcus aureus |

| Readout | TNF-α concentration in the supernatant |

| Detection Method | Human TNF-α ELISA kit |

| Plate Format | 96-well flat-bottom tissue culture plates |

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

For differentiation into a macrophage-like phenotype, treat the cells with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Plate the differentiated THP-1 cells in 96-well plates at an appropriate density (e.g., 1 x 105 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4,6-diaminonicotinamide test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a working solution of LTA in cell culture medium.

-

Add the LTA solution to the wells to a final concentration known to elicit a robust TNF-α response (e.g., 1-10 µg/mL).

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell layer.

-

-

TNF-α Quantification:

-

Perform a human TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant in an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Generate a standard curve using recombinant human TNF-α.

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Determine the percent inhibition of TNF-α production for each compound concentration relative to the LTA-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Summary and Interpretation

The results from both the biochemical and cellular assays should be compiled and analyzed to provide a comprehensive understanding of the potency of the 4,6-diaminonicotinamide compound.

| Assay Type | Parameter Measured | Expected Outcome for an Active Compound |

| Biochemical Kinase Assay | IC50 (nM or µM) | A low IC50 value, indicating potent direct inhibition of IRAK4 enzymatic activity. |

| Cellular TNF-α Release Assay | IC50 (nM or µM) | A low IC50 value, indicating effective inhibition of the IRAK4 signaling pathway in a cellular context. |

A potent and cell-permeable 4,6-diaminonicotinamide compound is expected to exhibit low nanomolar to micromolar IC50 values in both assays. A significant drop-off in potency between the biochemical and cellular assays may indicate issues with cell permeability, compound stability, or off-target effects.

Conclusion

The in vitro characterization of 4,6-diaminonicotinamide-based IRAK4 inhibitors requires a multi-faceted approach. The combination of a direct biochemical kinase assay and a physiologically relevant cell-based assay provides a robust and reliable method for determining the potency and cellular efficacy of these compounds. The protocols outlined in this application note offer a solid foundation for researchers to accurately assess the potential of novel 4,6-diaminonicotinamide derivatives as therapeutic agents for the treatment of inflammatory and autoimmune diseases.

References

-

BPS Bioscience. IRAK4 Kinase Assay Kit. [Link]

-

Hata, A. et al. (2006). IRAK-4–a shared NF-kappaB activator in innate and acquired immunity. Trends in Immunology, 27(11), 503-506. [Link]

-

Anwar, M. A. et al. (2020). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. Molecules, 25(21), 5038. [Link]

-

Wikipedia. IRAK4. [Link]

-

Wang, Z. et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. European Journal of Medicinal Chemistry, 284, 117006. [Link]

-

BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]

-

Percy, M. G., & Gründling, A. (2014). Extraction and Analysis of Bacterial Teichoic Acids. Methods in molecular biology (Clifton, N.J.), 1149, 41–51. [Link]

-

O'Dwyer, M. J. et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Critical care medicine, 44(4), e221–e227. [Link]

-

O'Neill, L. A. (2008). Targeting Toll-like receptor signaling as a therapeutic strategy for inflammatory diseases. Nature reviews. Drug discovery, 7(2), 169–179. [Link]

-

Pauli, E. K. et al. (2014). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. The Journal of biological chemistry, 289(8), 5038–5050. [Link]

-

ResearchGate. Pathway of interleukin-1 signaling (IL-1R) and Toll-like receptor (TLR)-mediated signaling. [Link]

-

Smith, J. et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology, 14, 1356801. [Link]

-

Charles River Laboratories. LPS-Induced Cytokine Release Model. [Link]

-

Cell Biolabs, Inc. LTA (Lipoteichoic Acid) ELISA Kit. [Link]

-

bioRxiv. IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. [Link]

-

ResearchGate. TLR structure and signaling pathway. The Toll/IL-1R (TIR) domain is a... [Link]

-

YouTube. TLR Signalling Pathway. [Link]

-

ResearchGate. Requirement of IRAK4 kinase activity in NF-kB activation. A, Cell... [Link]

-

MDPI. Bacterial Lipoteichoic Acid Attenuates Toll-Like Receptor Dependent Dendritic Cells Activation and Inflammatory Response. [Link]

-

Creative Biolabs. LPS-induced Cytokine Release Model Development Service. [Link]

-

Gründling, A., & Schneewind, O. (2007). In Vitro Analysis of the Staphylococcus aureus Lipoteichoic Acid Synthase Enzyme Using Fluorescently Labeled Lipids. Journal of bacteriology, 189(11), 3937–3948. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

Technical Application Note: 4,6-Diaminonicotinamide Scaffolds in Autoimmune Disease Models

This Application Note is structured as a high-level technical guide for researchers investigating the 4,6-Diaminonicotinamide (4,6-DANA) scaffold. This chemical class has emerged as a privileged structure for developing inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and JAK3 (Janus Kinase 3), bridging innate and adaptive immunity blockade.[1]

Executive Summary & Mechanistic Rationale

The 4,6-diaminonicotinamide core represents a critical chemotype in modern immunology drug discovery. Unlike broad-spectrum anti-metabolites (e.g., 6-aminonicotinamide), 4,6-DANA derivatives function primarily as ATP-competitive kinase inhibitors .[1][2]

Research indicates this scaffold possesses a unique binding mode capable of targeting two distinct but complementary nodes in autoimmune pathology:

-

IRAK4 (Innate Immunity): The master kinase downstream of MyD88, essential for signaling via Toll-Like Receptors (TLRs) and IL-1 Receptors.[1][2][3] Inhibition blocks pro-inflammatory cytokine production (TNF

, IL-6) by macrophages and dendritic cells. -

JAK3 (Adaptive Immunity): A kinase restricted to hematopoietic cells, essential for signaling via the common

-chain cytokines (IL-2, IL-4, IL-7, IL-15, IL-21).[1][2] Inhibition suppresses T-cell proliferation and survival.[1][2][4]

Experimental Value: By utilizing 4,6-DANA derivatives, researchers can experimentally evaluate the therapeutic ceiling of dual innate/adaptive immune blockade in models like Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Psoriasis.

Mechanistic Pathway Diagram

The following diagram illustrates the dual intervention points of 4,6-DANA derivatives within the immune signaling cascade.

Figure 1: Dual mechanism of action. 4,6-Diaminonicotinamide derivatives intercept signaling at IRAK4 (innate) and JAK3 (adaptive), preventing downstream inflammatory transcription.

Compound Management & Preparation

Important: The parent compound (CAS 171178-35-1) serves as the core scaffold.[1][2] For high-potency studies, researchers often synthesize or procure substituted derivatives (e.g., N-alkylated or aryl-substituted forms) described in recent medicinal chemistry literature.[1][2]

Solubility & Storage Protocol

-

Stock Solution: Dissolve in DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.

-

Storage: Aliquot stock solutions and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[1][2]

-

In Vivo Formulation (Vehicle):

In Vitro Validation Protocols

Before in vivo application, the specific 4,6-DANA derivative must be validated for kinase selectivity and cellular potency.

Protocol A: Cellular IRAK4 Inhibition Assay (THP-1 Monocytes)

Objective: Measure inhibition of TLR-induced TNF

-

Cell Culture: Culture THP-1 human monocytes in RPMI-1640 + 10% FBS.

-

Seeding: Plate

cells/well in 96-well plates. -

Differentiation (Optional): Treat with PMA (50 ng/mL) for 24h to differentiate into macrophage-like cells, or use suspension monocytes directly.[2]

-

Pre-treatment: Add 4,6-DANA derivative (serial dilutions: 10

M to 1 nM) for 1 hour. -

Stimulation: Stimulate with LPS (100 ng/mL) or IL-1

(10 ng/mL) for 4–6 hours. -

Readout: Collect supernatant. Quantify TNF

or IL-6 via ELISA.[1][2] -

Analysis: Calculate IC

using a 4-parameter logistic fit.

Protocol B: Cellular JAK3 Inhibition Assay (Jurkat T-Cells)

Objective: Measure inhibition of IL-2 induced STAT5 phosphorylation.[1][2]

-

Cell Culture: Serum-starve Jurkat T-cells (or human PBMCs) for 4–6 hours in RPMI + 0.5% BSA.

-

Pre-treatment: Incubate cells with 4,6-DANA derivative (serial dilutions) for 1 hour.

-

Stimulation: Add IL-2 (100 U/mL) for 15 minutes.

-

Fixation/Permeabilization: Immediately fix with 1.6% Paraformaldehyde (10 min) and permeabilize with ice-cold Methanol (30 min).[1][2]

-

Staining: Stain with anti-phospho-STAT5 (Tyr694) fluorophore-conjugated antibody.[1][2]

-

Readout: Flow Cytometry (Mean Fluorescence Intensity - MFI).

-

Success Criteria: Dose-dependent reduction in pSTAT5 MFI relative to unstimulated baseline.

In Vivo Experimental Protocol: Collagen-Induced Arthritis (CIA)[1][2]

The CIA model in mice is the gold standard for evaluating kinase inhibitors in rheumatoid arthritis.

Experimental Design Table

| Parameter | Specification |

| Species/Strain | DBA/1J Mice (Male, 8–10 weeks) |

| Induction Agent | Bovine Type II Collagen (CII) emulsified in Complete Freund's Adjuvant (CFA) |

| Group Size | n = 10 per group |

| Dosing Route | Oral Gavage (PO) or Intraperitoneal (IP) |

| Dose Range | Low (10 mg/kg), High (30–100 mg/kg) |

| Frequency | QD (Once daily) or BID (Twice daily) |

Step-by-Step Workflow

-

Induction (Day 0): Inject 100

L of CII/CFA emulsion intradermally at the base of the tail. -

Boost (Day 21): Inject 100

L of CII in Incomplete Freund's Adjuvant (IFA) to synchronize disease onset. -

Enrollment (Day 21–28): Monitor paws for redness/swelling. Randomize mice into treatment groups once the clinical score reaches 1–2 (established disease).

-

Treatment Phase (14 Days):

-

Scoring: Blinded scoring of all 4 paws (Scale 0–4 per paw, Max score 16) every 2 days.

-

Histology (Termination): Collect hind paws. Fix in formalin, decalcify, and stain with H&E to assess synovial hyperplasia and bone erosion.

Experimental Workflow Diagram

Figure 2: Experimental pipeline from compound preparation to in vivo efficacy testing.[1][2]

Data Interpretation & Troubleshooting

Expected Results

-

Kinase Assay: Potent derivatives should show IC

< 100 nM for IRAK4 and/or JAK3. -

Cell Assay: Inhibition of TNF

release should correlate with kinase potency.[1][2] -

In Vivo: Significant reduction in Mean Arthritic Score (MAS) and reduced paw swelling compared to vehicle.

Troubleshooting Guide

-

Issue: Toxicity (weight loss > 15%).[2]

-

Solution: Reduce dose frequency to QD or lower the dose. Check for off-target inhibition (e.g., JAK2 inhibition can cause anemia).

-

-

Issue: Lack of efficacy in vivo despite in vitro potency.[2]

-

Solution: Check pharmacokinetics (PK). The compound may have high clearance.[2] Collect plasma at 1h, 4h, and 24h post-dose to verify exposure.

-

References

-

Nakajima, Y., et al. (2016).[5][6][7] "Design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives as novel and potent immunomodulators targeting JAK3."[5][6][7][8] Bioorganic & Medicinal Chemistry, 24(19), 4711–4722.[5][7][8]

-

Dougan, D.R., et al. (2017). "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(21), 4867–4872.

-

McInnes, I.B., & Schett, G. (2011). "The pathogenesis of rheumatoid arthritis." The New England Journal of Medicine, 365, 2205-2219. (Grounding for CIA Model relevance).

-

O'Shea, J.J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine, 368, 161-170. (Grounding for JAK3 mechanism).[4][6][7]

Sources

- 1. 69925-29-7|2,6-Diaminonicotinamide|BLD Pharm [bldpharm.com]

- 2. 7418-66-8|4-Aminonicotinamide|BLD Pharm [bldpharm.com]

- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jak2 selectively suppresses: Topics by Science.gov [science.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction[v1] | Preprints.org [preprints.org]

- 8. pubs.acs.org [pubs.acs.org]

Probing the Gatekeeper of Innate Immunity: 4,6-Diaminonicotinamide as a Selective Chemical Probe for IRAK4

Introduction: IRAK4, a Critical Node in Inflammatory Signaling